N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a chlorinated phenyl ring, a trifluoromethyl group, and a thieno[3,2-d]pyrimidinone moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O2S/c1-12-2-4-13(5-3-12)15-10-32-20-19(15)27-11-29(21(20)31)9-18(30)28-17-8-14(22(24,25)26)6-7-16(17)23/h2-8,10-11H,9H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYXJSMLINMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone structure.
Introduction of the Chlorinated Phenyl Group: This is achieved through a nucleophilic substitution reaction where a chlorinated phenyl derivative reacts with the thieno[3,2-d]pyrimidinone intermediate.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce methoxy or other functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is explored for its therapeutic potential in treating various diseases:
- Cancer Treatment : The compound has demonstrated effectiveness in inhibiting specific cancer cell lines by targeting molecular pathways involved in tumor growth. Studies have shown that it can induce apoptosis in certain cancer cells through its interaction with key enzymes involved in cell proliferation.
- Anti-inflammatory Properties : Its ability to modulate inflammatory responses makes it a candidate for developing treatments for chronic inflammatory diseases. Research indicates that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
The biological activity of this compound is attributed to its interaction with various biological macromolecules:
- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an enzyme inhibitor. It binds to the active sites of target enzymes, disrupting their function and leading to therapeutic effects.
- Receptor Modulation : The compound may also serve as a receptor modulator, influencing signaling pathways critical for cellular function and communication.
Material Science
In material science, this compound is investigated for its potential applications in developing advanced materials:
- Polymer Development : Due to its stability and reactivity, it can be utilized in synthesizing polymers with tailored properties for specific applications such as coatings and composites.
- Catalyst Design : The unique structure allows it to act as a catalyst or catalyst precursor in various organic reactions, enhancing reaction efficiencies and selectivities.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,2-d]pyrimidinone Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorinated Phenyl Group : Achieved through nucleophilic substitution reactions with chlorinated phenyl derivatives.
- Attachment of the Trifluoromethyl Group : Utilizes trifluoromethylating agents under controlled conditions.
Case Study 1: Cancer Cell Line Inhibition
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anti-cancer agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Pharmaceutical Research demonstrated that the compound inhibited TNF-alpha production in activated macrophages. This finding supports its use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide: Lacks the 7-(4-methylphenyl) group, which may affect its biological activity.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propionamide: Has a propionamide group instead of an acetamide, potentially altering its reactivity and biological interactions.
Uniqueness
The presence of both the trifluoromethyl group and the thieno[3,2-d]pyrimidinone core in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide makes it unique. These structural features contribute to its high reactivity and potential for diverse applications in various scientific fields.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 388.78 g/mol. Its structure includes a chloro-substituted phenyl group and a thieno[3,2-d]pyrimidine moiety, which are important for its biological activity.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Kinases : Many thieno[3,2-d]pyrimidine derivatives are known to inhibit various kinases involved in cancer progression, such as MEK1/2. This inhibition can lead to reduced cell proliferation in cancer cell lines .
- DNA Intercalation : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes, which is critical for their anticancer activity .
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (acute biphenotypic leukemia) | 0.3 | MEK1/2 inhibition |
| MOLM13 (acute monocytic leukemia) | 1.2 | MEK1/2 inhibition |
| Panc-1 (pancreatic cancer) | 0.051 | DNA intercalation |
| WI38 (normal lung fibroblasts) | 0.36 | Cytotoxicity assessment |
Study on Anticancer Activity
A study evaluated the anticancer properties of the compound in pancreatic cancer models. The results demonstrated significant antiproliferative effects on Panc-1 cells with an IC50 value of 0.051 µM, indicating potent activity against this cancer type. The mechanism was attributed to DNA intercalation and subsequent disruption of cellular processes essential for tumor growth .
In Vivo Efficacy
In vivo studies using mouse xenograft models have shown that treatment with this compound resulted in significant tumor growth inhibition at doses as low as 10 mg/kg. This suggests that the compound not only has in vitro efficacy but also translates well into biological systems .
Toxicity and Safety Profile
The safety profile of the compound has been assessed through various toxicity studies. It was noted that at higher doses (100 mg/kg), there were signs of toxicity in normal tissues; however, lower doses maintained a favorable safety margin while exerting therapeutic effects. Continuous monitoring of pMAPK levels in liver and lung tissues indicated dose-dependent inhibition without severe adverse effects at therapeutic levels .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMF for solubility), temperature (e.g., 80–100°C for cyclization), and catalyst choice (e.g., palladium for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance purity. Monitoring intermediates via TLC and NMR ensures step efficiency .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer : Use 1H/13C-NMR to confirm backbone connectivity and substituent positions (e.g., trifluoromethyl and acetamide groups). IR spectroscopy validates carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry .
Q. How should researchers design in vitro assays to evaluate biological activity?
- Methodological Answer : Select cell lines (e.g., MCF-7 for breast cancer) and include controls (positive: doxorubicin; negative: DMSO). Use dose-response curves (0.1–100 µM) to determine IC₅₀. Assay endpoints like MTT for viability, Annexin V for apoptosis, and ROS detection kits for oxidative stress provide mechanistic insights. Triplicate runs and ANOVA ensure statistical validity .
Advanced Research Questions
Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Perform enzyme kinetics (e.g., acps-pptase inhibition assays) with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). Use molecular docking (AutoDock Vina) to predict binding interactions with catalytic sites. Validate via site-directed mutagenesis of key residues (e.g., Ser/Thr in active sites) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Systematically modify substituents (Table 1) and assay for activity changes:
- Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic/steric parameters.
Q. How to resolve contradictions in biological activity data across in vitro models?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., ATP vs. resazurin-based viability tests). Control variables:
- Cell passage number (≤20 for consistency).
- Serum concentration (e.g., 10% FBS vs. serum-free).
- Incubation time (24–72 hr).
- Data normalization (e.g., to housekeeping genes). Replicate studies in 3D spheroid models to better mimic in vivo conditions .
Q. What protocols ensure stability during long-term storage and in biological matrices?
- Methodological Answer : Conduct forced degradation studies :
- Thermal (40–60°C, 75% RH for 1 month).
- Photolytic (ICH Q1B guidelines, UV/Vis light).
- Oxidative (3% H₂O₂, 24 hr).
- Analyze via HPLC-UV/PDA (C18 column, acetonitrile/water mobile phase). For plasma stability, incubate compound (10 µM) in rat/human plasma (37°C, 24 hr), quench with acetonitrile, and quantify degradation .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
Refine docking parameters (e.g., grid size, flexibility of active site residues).
Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd).
Check for allosteric effects via HDX-MS (hydrogen-deuterium exchange mass spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
